molecular formula C16H14F2N4O3 B2855740 N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide CAS No. 1396750-85-8

N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Cat. No. B2855740
CAS RN: 1396750-85-8
M. Wt: 348.31
InChI Key: WMRAFOYHIRTKMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a chemical compound that belongs to the class of azetidine carboxamides. It has been widely studied in scientific research due to its potential therapeutic applications.

Mechanism of Action

N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation, pain, and fever. By inhibiting COX-2, N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the proliferation and migration of cancer cells. In addition, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has several advantages for lab experiments. It is a highly specific inhibitor of COX-2, which makes it a valuable tool for studying the role of COX-2 in various biological processes. It is also relatively stable and easy to handle in the laboratory. However, N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has some limitations. It is not very soluble in water, which can make it difficult to administer in vivo. In addition, it has a relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for the study of N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide. One area of research is the development of more potent and selective COX-2 inhibitors based on the structure of N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide. Another area of research is the investigation of the potential use of N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide in the treatment of other diseases such as cardiovascular disease and diabetes. Finally, the development of novel drug delivery systems for N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide could improve its solubility and bioavailability, making it a more effective therapeutic agent.

Synthesis Methods

The synthesis of N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide involves the reaction of difluoromethoxyphenylacetic acid with pyrazine-2-carbonyl chloride in the presence of a base. The resulting intermediate is then reacted with azetidine-3-carboxylic acid to yield the final product. The synthesis method has been optimized to improve the yield and purity of the product.

Scientific Research Applications

N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[3-(difluoromethoxy)phenyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N4O3/c17-16(18)25-12-3-1-2-11(6-12)21-14(23)10-8-22(9-10)15(24)13-7-19-4-5-20-13/h1-7,10,16H,8-9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRAFOYHIRTKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NC3=CC(=CC=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(difluoromethoxy)phenyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.